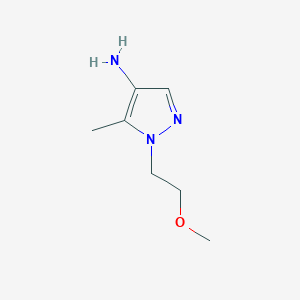

1-(2-Methoxyethyl)-5-methyl-1h-pyrazol-4-amine

Description

1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a methoxyethyl group at the 1-position and a methyl group at the 5-position of the pyrazole ring. This compound serves as a key intermediate in pharmaceutical and materials research due to its versatile amine functionality and substituent-driven tunability. For instance:

- 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine (CAS 1448855-26-2) has a molecular formula of C₇H₁₃N₃O, molecular weight 155.2, and SMILES

Cc1cnn(CCOC)c1N. - 1-(2-Methoxyethyl)-1H-pyrazol-4-amine (CAS 948570-74-9) lacks the 5-methyl group and has a molecular formula of C₆H₁₁N₃O, highlighting the structural sensitivity of pyrazole derivatives to substitution patterns .

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-5-methylpyrazol-4-amine |

InChI |

InChI=1S/C7H13N3O/c1-6-7(8)5-9-10(6)3-4-11-2/h5H,3-4,8H2,1-2H3 |

InChI Key |

LAGHHXLVBWVVQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1CCOC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with 3,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

- Lipophilicity and Solubility : The methoxyethyl group in the target compound enhances water solubility compared to hydrophobic substituents like 3,4-dimethoxyphenyl (logP ~2.5 vs. ~3.5) .

- Electron-Withdrawing vs. Donor Groups: The difluoromethyl group in 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride increases metabolic stability but reduces basicity compared to methoxyethyl .

- Steric Effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl) may hinder binding to biological targets, whereas smaller groups (methyl, ethoxy) improve pharmacokinetic profiles .

Biological Activity

1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and as a kinase inhibitor. This compound is part of a broader class of pyrazole derivatives known for diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects.

The biological activity of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine is primarily attributed to its ability to inhibit specific kinases, which play crucial roles in various signaling pathways. Notably, it has been investigated for its inhibitory effects on LRRK2 kinase, a protein implicated in Parkinson's disease and other neurodegenerative conditions. The inhibition of LRRK2 has been associated with neuroprotective effects, making this compound a candidate for further research in treating such disorders .

Biological Activity Overview

Research indicates that pyrazole derivatives, including 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine, exhibit a wide range of biological activities:

- Antineoplastic Activity : Pyrazole derivatives have shown promise in cancer therapy by modulating pathways involved in cell proliferation and apoptosis. For instance, compounds within this class have been reported to inhibit tumor growth in various cancer models .

- Anti-inflammatory Effects : These compounds have also demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX) and other inflammatory mediators .

- Neuroprotective Properties : The inhibition of LRRK2 kinase activity is particularly relevant for neurodegenerative diseases like Parkinson's disease. Inhibitors like 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine may help mitigate neuronal damage associated with these conditions .

Case Studies and Research Findings

Several studies have examined the biological activity of pyrazole derivatives, providing insights into their efficacy and mechanisms:

- Inhibition of LRRK2 Kinase : A study highlighted the role of various pyrazole derivatives in inhibiting LRRK2 kinase activity. The compound 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine was part of a screening process that identified its potential as a therapeutic agent against Parkinson's disease .

- Antitumor Activity : In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines. For example, one study reported that specific modifications to the pyrazole structure enhanced its cytotoxicity against breast cancer cells, suggesting that similar modifications could be applied to 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine for improved efficacy .

- Pharmacological Evaluation : The pharmacological profile of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine was assessed alongside other pyrazoles, revealing significant differences in their potency and selectivity towards various biological targets .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine, and how is structural confirmation achieved?

- Synthesis Methods :

- A common approach involves cyclization of thiourea analogues or hydrazine derivatives. For example, thiourea intermediates can be halogenated to form regioisomers, followed by nucleophilic substitution to introduce the 2-methoxyethyl group .

- Multi-step protocols may include formylation, oxidation, and acylation to generate key intermediates like 5-chloro-3-methyl-1-substituted pyrazole carbonyl chlorides .

- Structural Confirmation :

- X-ray crystallography is critical for unambiguous structural assignment. For instance, highlights the use of SHELX programs (e.g., SHELXL) for refining crystal structures, supported by ORTEP-3 for graphical representation .

- Spectroscopic techniques (IR, NMR) are employed to verify functional groups and regiochemistry. For example, H NMR can distinguish between pyrazole ring substituents based on coupling patterns .

Q. What in vitro biological screening protocols are applicable to evaluate the bioactivity of this compound?

- Antimicrobial and Anticancer Assays :

- Disk diffusion or microdilution methods are used for antibacterial screening, as described in , where pyrazole derivatives were tested against bacterial strains like Staphylococcus aureus .

- Anticancer activity can be assessed via cytotoxicity assays (e.g., MTT) using human cancer cell lines. Combretastatin analogues with pyrazole cores, as in , were evaluated using sea urchin embryo models and cancer cell panels .

- Enzyme Inhibition Studies :

- Carbonic anhydrase inhibition (e.g., hCA I/II) is measured spectrophotometrically using 4-nitrophenyl acetate hydrolysis, as applied to pyrazole Mannich bases in .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine derivatives?

- Challenges and Solutions :

- Discrepancies in thermal parameters or occupancy factors may arise from disorder in the 2-methoxyethyl group. SHELXL’s PART instruction can model disorder, while restraints (e.g., DFIX, SIMU) stabilize refinement .

- High-resolution data (e.g., synchrotron sources) improve electron density maps for ambiguous regions. emphasizes iterative refinement cycles and validation tools (e.g., RIGU, TWIN) to detect twinning or incorrect symmetry .

Q. What strategies optimize the cyclization step in synthesizing 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine to enhance yield and purity?

- Methodological Improvements :

- Solvent-Free Conditions : reports improved yields (70–85%) for pyrazolo-pyrimidine-diones under solvent-free condensation, minimizing side reactions .

- Catalytic Systems : Copper(II) phosphonate catalysts (e.g., tert-butylphosphonic acid with pyrazole ligands) enhance cyclization efficiency, as demonstrated in for heterocyclic frameworks .

- Purification Techniques :

- Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound. Recrystallization from methanol/water mixtures further improves purity, as noted in .

Q. How do electronic effects of substituents influence the biological activity of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-4-amine analogues?

- Structure-Activity Relationship (SAR) Insights :

- Electron-withdrawing groups (e.g., halogens) on the pyrazole ring enhance antimicrobial potency by increasing electrophilicity, as seen in halogenated tetrazol-5-amine derivatives ( ) .

- The 2-methoxyethyl group’s electron-donating nature may improve solubility and bioavailability, critical for in vivo efficacy. highlights modifications to the methoxy group in analogues to balance lipophilicity and target binding .

- Computational Modeling :

- Density Functional Theory (DFT) calculations predict charge distribution and HOMO-LUMO gaps, guiding rational design. For example, provides NIST-validated spectral data for benchmarking computational models .

Key Takeaways for Researchers

- Prioritize multi-technique validation (spectroscopy, crystallography) for structural assignments.

- Optimize reaction conditions (e.g., solvent-free, catalysis) to address scalability challenges.

- Leverage computational tools for SAR studies and activity prediction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.